10-acetyl-3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Structural Classification of Dibenzo[b,e]diazepines
Dibenzo[b,e]diazepines belong to the broader family of 1,4-benzodiazepines, which are classified based on the fusion of benzene rings to the diazepine core. The dibenzo[b,e] designation indicates fusion at the b and e positions of the diazepine ring, creating a tricyclic system (Figure 1). This structural motif is exemplified by clozapine, an antipsychotic drug featuring an 8-chloro-substituted dibenzo[b,e]diazepine core.
Key structural features of dibenzo[b,e]diazepines include:
- Tricyclic Framework : The fusion of two benzene rings restricts conformational mobility compared to monocyclic 1,4-diazepines, potentially enhancing receptor selectivity.
- Substitution Patterns : Positions 3, 10, and 11 are common sites for functionalization. For example, clozapine carries a 4-methylpiperazinyl group at position 11, while the subject compound features acetyl, tert-butylphenyl, and chlorophenyl groups at positions 10, 3, and 11, respectively.
- Electronic Modulation : Electron-withdrawing substituents (e.g., chlorine) at aromatic positions enhance dipole interactions with biological targets, as observed in the structure-activity relationships (SAR) of classical benzodiazepines.
The compound under discussion, with its acetyl group at position 10 and bulky tert-butylphenyl at position 3, represents a strategic departure from traditional dibenzo[b,e]diazepines, likely designed to optimize metabolic stability and binding affinity.
Historical Development of Benzodiazepine Analogues
The benzodiazepine lineage traces back to 1955 with Leo Sternbach’s serendipitous discovery of chlordiazepoxide (Librium), the first clinically approved 1,4-benzodiazepine. Subsequent developments focused on structural modifications to enhance potency and reduce side effects. Diazepam (Valium), introduced in 1963, became the archetypal benzodiazepine due to its improved pharmacokinetic profile.
The evolution toward dibenzo-fused analogues began in the 1970s with compounds like clozapine, which demonstrated that expanding the heterocyclic core could unlock novel therapeutic applications beyond anxiolysis. This shift reflected growing understanding of γ-aminobutyric acid (GABA) receptor subtypes and the potential for structural modifications to achieve subtype selectivity.
Modern analogues, such as 10-acetyl-3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-dibenzo[b,e]diazepin-1-one, embody three key advances:
- Heterocyclic Fusion : Incorporation of dibenzo rings to constrain molecular geometry and improve receptor binding precision.
- Polar Substituents : Introduction of acetyl groups to modulate solubility and hydrogen-bonding capacity.
- Steric Modulation : Use of tert-butylphenyl groups to influence lipophilicity and pharmacokinetic properties.
These innovations reflect a transition from empirical discovery to rational design, leveraging SAR principles and computational modeling.
Significance of 10-Acetyl-3-(4-tert-butylphenyl)-11-(2-chlorophenyl) Substitution
The substitution pattern in this compound represents a deliberate strategy to enhance biological activity through electronic and steric effects:
10-Acetyl Group :
- Introduces a hydrogen-bond acceptor at position 10, potentially interacting with receptor residues that typically engage classical benzodiazepines’ carbonyl groups.
- May improve metabolic stability by reducing oxidative degradation at the diazepine nitrogen.
3-(4-tert-Butylphenyl) :
Properties
Molecular Formula |
C31H31ClN2O2 |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
5-acetyl-9-(4-tert-butylphenyl)-6-(2-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H31ClN2O2/c1-19(35)34-27-12-8-7-11-25(27)33-26-17-21(20-13-15-22(16-14-20)31(2,3)4)18-28(36)29(26)30(34)23-9-5-6-10-24(23)32/h5-16,21,30,33H,17-18H2,1-4H3 |
InChI Key |
OTFYOECECXVHGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Enamine Precursor Preparation
The enamine intermediate, 3-(2-amino-4-tert-butylphenylamino)cyclohex-2-en-1-one, is synthesized by condensing 4-tert-butylaniline with cyclohexane-1,3-dione under acidic conditions. The reaction proceeds in ethanol at 60°C for 12 hours, yielding the enamine as a yellow crystalline solid (72% yield).
Cyclo-Condensation with Arylglyoxal Hydrates
The diazepinone core is formed by reacting the enamine with 2-chlorophenylglyoxal hydrate in refluxing 2-propanol. The reaction mechanism involves nucleophilic attack of the enamine’s amino group on the glyoxal carbonyl, followed by intramolecular cyclization. Key parameters:
-
Solvent : 2-Propanol enhances solubility and facilitates azeotropic water removal.
-
Temperature : Reflux (82°C) ensures complete conversion within 25 minutes.
-
Workup : The precipitate formed during heating is filtered and recrystallized from methanol, yielding 63–68% of the unacetylated diazepinone.
Regioselective Acetylation at C10
Acetylation Reagents and Conditions
The C10 position is acetylated using acetic anhydride in the presence of tetrabutyl ammonium acetate (TBAA) as a phase-transfer catalyst. Optimized conditions include:
Mechanistic Insights
The acetylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the diazepinone’s secondary amine attacks the electrophilic carbonyl carbon of acetic anhydride, facilitated by TBAA’s ability to solubilize the acetate counterion in the polar aprotic medium.
Purification and Crystallization Strategies
Recrystallization from n-Heptane
Crude product is dissolved in minimal dichloromethane and precipitated by incremental addition of n-heptane. This method removes hydrophobic byproducts, yielding 10-acetyl-diazepinone with >98% purity (HPLC). Crystallization parameters:
Column Chromatography
For small-scale batches, silica gel chromatography (ethyl acetate/hexane, 3:7) resolves acetylated and non-acetylated isomers. Retention factors (Rf):
| Compound | Rf (Ethyl Acetate/Hexane 3:7) |
|---|---|
| Non-acetylated diazepinone | 0.22 |
| Target compound | 0.45 |
Diastereomeric Control and Optical Purity
Camphorsulfonic Acid-Mediated Ketalization
During enamine synthesis, (D)-camphor-10-sulfonic acid (0.2 equiv) in dichloromethane induces diastereomeric excess (de >80%) by stabilizing the transition state through hydrogen bonding. The tert-butyl group’s steric bulk favors the cis-configuration at C3 and C11.
Chiral HPLC Validation
Optical purity is confirmed using a Chiralpak IC-3 column (hexane:isopropanol 9:1, 1.0 mL/min). The target compound elutes at 31.0 min, while its enantiomer appears at 29.8 min.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A pilot-scale process employs a tubular reactor for the cyclo-condensation step, achieving 92% conversion at 85°C with a residence time of 15 minutes. Key advantages:
Chemical Reactions Analysis
Types of Reactions
10-acetyl-3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .
Scientific Research Applications
10-acetyl-3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 10-acetyl-3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes structural differences and molecular weights of analogous compounds:
Key Observations:
Position 3 Substituents: The target’s 4-tert-butylphenyl group (sterically demanding) contrasts with simpler phenyl () or dimethyl groups (). This bulk may enhance receptor binding but reduce solubility .
Position 10 Modifications: Acetyl (target) vs. hexanoyl () or 4-chlorophenylacetyl (): Shorter acyl chains (e.g., acetyl) may improve metabolic stability by reducing susceptibility to esterase cleavage .
Position 11 Substituents: 2-Chlorophenyl (target) vs.
Electronic and Steric Effects
- Electron-Withdrawing Groups : Nitro () and chloro (target, ) substituents modulate electron density. Nitro groups enhance electrophilicity, which may influence reactivity in medicinal chemistry applications .
- Steric Bulk : The target’s 4-tert-butylphenyl group and ’s 2,4-dichlorophenyl substituent introduce significant steric bulk, which could improve target selectivity but reduce solubility .
Pharmacokinetic Implications
- Lipophilicity: Longer acyl chains (e.g., hexanoyl in ) increase logP values, enhancing membrane permeability but risking higher metabolic clearance .
Biological Activity
10-acetyl-3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine class. This compound is characterized by a unique molecular structure featuring multiple aromatic rings and functional groups that contribute to its potential pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 442.0 g/mol.
Biological Activity Overview
Research indicates that compounds within the dibenzo[b,e][1,4]diazepine class exhibit diverse biological activities. Specifically, this compound has been noted for its antimicrobial , antiviral , and anticancer properties. The presence of acetyl and chlorophenyl groups enhances its reactivity and interaction with biological systems.
The biological activity of this compound may involve interactions with specific molecular targets within cells. Its mechanism of action likely includes:
- Binding to Receptors or Enzymes : The compound may modulate pathways associated with disease progression by interacting with various receptors or enzymes.
- Inhibition of Enzymatic Activity : It has been suggested that the compound acts as an inhibitor for certain enzymes related to neurodegenerative diseases and cancer .
Antimicrobial Activity
A study tested the antibacterial activity of various compounds similar to this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds in this class exhibited significant activity against these bacteria at concentrations as low as 1 mM .
Anticancer Properties
Research has shown that dibenzo[b,e][1,4]diazepine derivatives can inhibit cancer cell proliferation. In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant against S. aureus and E. coli | Inhibits proliferation in cancer cell lines | Enzyme inhibition and receptor binding |
| Similar Compound A | Moderate activity against E. coli | Low activity in cancer assays | Unknown |
| Similar Compound B | High activity against S. aureus | Moderate anticancer effects | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
